Enhanced Lipophilicity Drives Superior Membrane Permeability Compared to Shorter-Chain Analog
The target compound exhibits an increased lipophilicity profile, crucial for passive membrane permeation, when compared to the shorter-chain analog 3-(furan-2-yl)propan-1-amine. While experimental logP values are not directly reported, a chemoinformatic analysis using standard algorithms (e.g., XLogP3) predicts a substantial increase in lipophilicity for the target compound (XLogP3 ~3.5) versus the analog (XLogP3 ~1.6) [1]. This difference is consistent with the extended alkyl chain in the target compound. This property is a key determinant in early-stage drug discovery for achieving adequate cellular uptake and oral bioavailability.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted XLogP3: ~3.5 |
| Comparator Or Baseline | 3-(furan-2-yl)propan-1-amine: Predicted XLogP3: ~1.6 |
| Quantified Difference | Δ ~1.9 log units (predicted) |
| Conditions | In silico prediction using XLogP3 algorithm via PubChem data |
Why This Matters
A higher logP value is often correlated with improved transmembrane diffusion, a critical factor for intracellular target engagement in cell-based assays.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53482635. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
